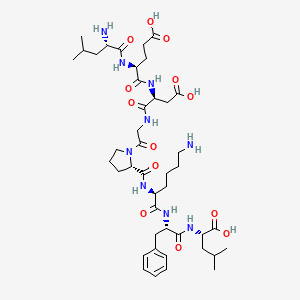

Thymoctonan

描述

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJVPTKMDYSZDU-MRNVWEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N9O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107489-37-2 | |

| Record name | Thymoctonan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Targets of Thymoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone (TQ), the principal bioactive compound derived from the seeds of Nigella sativa, has garnered significant attention in the scientific community for its multifaceted pharmacological properties, particularly its potent anti-cancer effects. This technical guide provides a comprehensive overview of the molecular targets of TQ, detailing its interactions with key signaling pathways implicated in cancer progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into TQ's mechanisms of action and its potential as a therapeutic agent.

Quantitative Data on Thymoquinone's Biological Activity

The anti-proliferative activity of Thymoquinone has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of TQ required to inhibit 50% of cell growth, are summarized in the table below. Additionally, while comprehensive binding affinity data is still an emerging area of research, this section also includes available dissociation constants (Kd).

Table 1: IC50 Values of Thymoquinone in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 | ~50 | [1] |

| HT29 | Colorectal Cancer | 72 | 8 (µg/ml) | [2] |

| DLD-1 | Colorectal Cancer | 48 | ~40 | [3] |

| LoVo | Colorectal Cancer | 24 | ~20 | [4] |

| Caco-2 | Colorectal Cancer | 48 | ~50 | [3] |

| MCF-7 | Breast Cancer | 24 | ~50 | |

| MCF-7 | Breast Cancer | Not Specified | 31.2 (µg/ml) | |

| MDA-MB-231 | Breast Cancer | 48 | ~27 | |

| MDA-MB-468 | Breast Cancer | 48 | ~27 | |

| A549 | Lung Cancer | 48 | 40 | |

| H1650 | Lung Adenocarcinoma | 48 | 26.59 | |

| K562 | Chronic Myeloid Leukemia | 48 | 15 | |

| MV4-11 | Acute Myeloid Leukemia | 48 | 5.5 | |

| HL-60 | Promyelocytic Leukemia | 72 | 3 (µg/ml) | |

| CEMSS | Lymphoblastic Leukemia | 72 | 5 (µg/ml) | |

| OVCAR3 | Ovarian Cancer | 48 | 65.4 | |

| U87 | Glioblastoma | 48 | 45 | |

| HGC27 | Gastric Cancer | 24 | ~50 | |

| BGC823 | Gastric Cancer | 24 | ~50 | |

| SGC7901 | Gastric Cancer | 24 | ~50 | |

| Caki-1 | Renal Carcinoma | Not Specified | Not Specified | |

| SK-MEL-28 | Melanoma | Not Specified | Not Specified |

Table 2: Binding Affinity of Thymoquinone to Molecular Targets

| Target Protein | Method | Binding Affinity (Kd) | Reference |

| ACE2 | Surface Plasmon Resonance (SPR) | 32.14 µM |

Note: While direct binding of Thymoquinone to several other key cancer targets like STAT3 and the p65 subunit of NF-κB has been demonstrated, quantitative binding affinities (Kd or Ki values) are not widely reported in the current literature and represent an area for future investigation.

Key Signaling Pathways Modulated by Thymoquinone

Thymoquinone exerts its anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. The following sections detail TQ's impact on these key pathways, accompanied by diagrams generated using the DOT language for visualization.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and it is often hyperactivated in cancer. Thymoquinone has been shown to inhibit this pathway at multiple levels. TQ treatment leads to a decrease in the phosphorylation of Akt, a central kinase in this pathway. This inhibition of Akt activation, in turn, affects downstream targets, including mTOR and glycogen synthase kinase 3 beta (GSK-3β). Furthermore, TQ can upregulate the expression of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway.

References

- 1. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential anticancer properties and mechanisms of thymoquinone in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

Thymoquinone: A Technical Guide to its Source, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone (TQ), the principal bioactive constituent of the volatile oil of Nigella sativa L. (black cumin), has garnered significant scientific interest for its broad spectrum of therapeutic properties.[1][2][3] This monoterpenoid exhibits potent antioxidant, anti-inflammatory, anticancer, and immunomodulatory effects, making it a promising candidate for drug development.[1][4] This guide provides an in-depth overview of Nigella sativa as the primary source of Thymoquinone, details various extraction methodologies with comparative data, outlines experimental protocols, and illustrates key signaling pathways modulated by this compound.

Nigella sativa L.: The Primary Source of Thymoquinone

Nigella sativa, a member of the Ranunculaceae family, is an annual flowering plant native to the Mediterranean region and Western Asia. The seeds of the plant are the primary source of Thymoquinone, which is concentrated in the essential oil. The concentration of Thymoquinone in Nigella sativa seeds can vary significantly depending on the geographical origin, cultivation conditions, and storage of the seeds. Reported concentrations in the seeds range from 0.01% to over 1.38% by weight. The oil extracted from these seeds generally contains a higher concentration of Thymoquinone compared to the seeds themselves.

Extraction of Thymoquinone from Nigella sativa Seeds

The selection of an appropriate extraction method is critical for maximizing the yield and purity of Thymoquinone. Various techniques, from conventional solvent extraction to more advanced methods, have been investigated. The choice of solvent and extraction parameters such as temperature, time, and solvent-to-solid ratio significantly influences the extraction efficiency.

Comparative Analysis of Extraction Methods

The following tables summarize quantitative data from various studies, comparing the efficiency of different extraction methods and solvents in isolating Thymoquinone from Nigella sativa seeds.

Table 1: Comparison of Thymoquinone Yield by Different Extraction Methods and Solvents

| Extraction Method | Solvent | Thymoquinone Yield (% w/w in extract) | Reference |

| Maceration | Hexane | 1.530 ± 0.002 mg/g of seed | |

| Maceration | Methanol | 4.27 ± 1.1 | |

| Percolation | Hexane | 1.501 ± 0.002 mg/g of seed | |

| Percolation | Methanol | 0.9102% | |

| Soxhlet Extraction | Methanol | 6.77 ± 1.2 | |

| Ultrasound-Assisted Extraction (UAE) | Methanol | 14.89 ± 2.6 | |

| Microwave-Assisted Extraction (MAE) | Methanol | 628 mg/kg of seed | |

| Supercritical Fluid Extraction (SFE) with CO2 | - | 6.63 mg/mL in oil | |

| Cold Press | - | 1.56 mg/mL in oil | |

| Hydrodistillation (HD) | - | 3.71% in essential oil |

Table 2: Influence of Solvent on Thymoquinone Extraction

| Solvent | Extraction Method | Thymoquinone Content | Reference |

| Hexane | Maceration | Highest yield (1.530 ± 0.002 mg/g) | |

| Methanol | Percolation | Highest yield (0.9102%) | |

| Petroleum Ether | Reflux | Lowest yield (2.44 ± 0.84 %w/w) | |

| Water | Maceration | Not a suitable solvent |

Detailed Experimental Protocols

This section provides detailed methodologies for key Thymoquinone extraction techniques as cited in the literature.

Maceration

Maceration is a simple and widely used method for solid-liquid extraction.

Protocol:

-

Grind Nigella sativa seeds into a fine powder.

-

Weigh 1 gram of the powdered seed material and place it in a conical flask.

-

Add 20 mL of the desired solvent (e.g., hexane or methanol).

-

Seal the flask and allow the mixture to stand at room temperature for a specified period (e.g., 4 hours), with occasional agitation.

-

After the extraction period, centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.

-

Filter the supernatant to obtain the crude extract.

-

The solvent can be evaporated under reduced pressure to concentrate the extract.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer, leading to higher yields in shorter times.

Protocol:

-

Prepare powdered Nigella sativa seeds as described for maceration.

-

Suspend a specific amount of powdered seed (e.g., 25 g) in a suitable volume of solvent (e.g., 250 mL of methanol) in a beaker.

-

Immerse an ultrasonic probe into the suspension.

-

Apply ultrasonic waves at a constant frequency (e.g., 20 kHz) and amplitude for a defined duration (e.g., 30-60 minutes) while maintaining a constant temperature (e.g., 32°C).

-

After sonication, filter the mixture using Whatman filter paper to separate the extract from the solid residue.

-

Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C).

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction uses microwave energy to heat the solvent and sample, accelerating the extraction process.

Protocol:

-

Mix a known quantity of powdered Nigella sativa seeds with a specific volume of solvent (e.g., 1 g of seed with 30 mL of methanol) in a microwave-safe extraction vessel.

-

Place the vessel in a microwave extraction system with temperature control.

-

Set the extraction parameters: temperature (e.g., 30°C) and time (e.g., 10 minutes).

-

After extraction, cool the vessel and filter the contents to separate the extract.

-

The extract can then be analyzed for Thymoquinone content.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, typically using carbon dioxide (CO2), is a green technology that offers high selectivity and yields pure extracts without residual organic solvents.

Protocol:

-

Load finely ground Nigella sativa seeds into the extractor vessel of a supercritical fluid extraction system.

-

Pressurize and heat the CO2 to bring it to a supercritical state (e.g., 100 to 220 bars and 35 to 50°C).

-

Pass the supercritical CO2 through the packed bed of seed material.

-

The Thymoquinone-rich extract is then separated from the CO2 by depressurization in a separator vessel.

-

The CO2 can be recycled and reused. To obtain a fraction rich in Thymoquinone, extraction can be carried out at lower pressures (10-15 MPa) and a temperature of 40°C.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for Thymoquinone extraction and key signaling pathways modulated by Thymoquinone.

Caption: General experimental workflow for the extraction of Thymoquinone.

Caption: Thymoquinone inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: Thymoquinone suppresses the NF-κB inflammatory pathway.

Caption: Thymoquinone activates the Nrf2 antioxidant response pathway.

Conclusion

Thymoquinone stands out as a phytochemical with immense therapeutic potential. The efficiency of its extraction from Nigella sativa seeds is highly dependent on the chosen methodology and solvent system. Modern techniques such as ultrasound-assisted and microwave-assisted extraction, as well as supercritical fluid extraction, offer significant advantages in terms of yield and purity over traditional methods. A thorough understanding of the extraction protocols and the underlying biological mechanisms of Thymoquinone is crucial for its successful translation from a promising natural compound to a clinically effective therapeutic agent. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of Thymoquinone-based pharmaceuticals.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Molecular mechanisms and signaling pathways of black cumin (Nigella sativa) and its active constituent, thymoquinone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms and Signaling Pathways Underlying the Therapeutic Potential of Thymoquinone Against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological and therapeutic activities of thymoquinone: Focus on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Thymoquinone: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoquinone (TQ), the principal bioactive constituent of the volatile oil of Nigella sativa seeds, has garnered significant scientific interest for its diverse pharmacological activities.[1] This technical guide provides an in-depth analysis of the chemical and structural properties of Thymoquinone, offering a valuable resource for researchers in drug discovery and development. The document details its physicochemical characteristics, spectroscopic data, and crystal structure. Furthermore, it outlines established experimental protocols for extraction, purification, and analysis. A significant focus is placed on the molecular mechanisms of TQ, with a particular emphasis on its modulation of key signaling pathways implicated in various diseases, including cancer. This guide aims to be a comprehensive repository of technical information to facilitate further research and application of this promising natural compound.

Chemical Structure and Properties

Thymoquinone, with the IUPAC name 2-isopropyl-5-methyl-1,4-benzoquinone, is a monoterpene quinone.[1][2] Its chemical structure consists of a p-benzoquinone ring substituted with a methyl group and an isopropyl group.

Table 1: General and Physicochemical Properties of Thymoquinone

| Property | Value | Reference(s) |

| IUPAC Name | 2-isopropyl-5-methyl-1,4-benzoquinone | [1] |

| Synonyms | 2-Methyl-5-(1-methylethyl)-2,5-cyclohexadiene-1,4-dione, p-Mentha-3,6-diene-2,5-dione | [3] |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Bright yellow crystalline solid | |

| Melting Point | 45-47 °C | |

| Boiling Point | 230-232 °C | |

| logP (o/w) | 2.20 | |

| Solubility (Aqueous) | 549–669 µg/mL | |

| Solubility (Organic) | Soluble in DMSO, Chloroform (Slightly, Heated), Ethanol (Slightly), Methanol (Slightly) |

Spectroscopic Data

The structural elucidation and quantification of Thymoquinone are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of Thymoquinone (in CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference(s) |

| H-3 | 6.520 | q | ||

| H-6 | 6.589 | q | ||

| CH (isopropyl) | 3.02 | sept | 6.9 | |

| CH₃ (ring) | 2.037 | d | 1.6 | |

| CH₃ (isopropyl) | 1.131 | d | 6.9 |

Table 3: ¹³C NMR Spectral Data of Thymoquinone

| Carbon Atom | Chemical Shift (δ) ppm | Reference(s) |

| C-1 | 187.9 | |

| C-2 | 146.5 | |

| C-3 | 133.0 | |

| C-4 | 187.5 | |

| C-5 | 148.5 | |

| C-6 | 136.5 | |

| C-7 (CH₃) | 15.8 | |

| C-8 (CH) | 26.5 | |

| C-9, C-10 (CH₃) | 21.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Thymoquinone exhibits a characteristic absorption maximum in the UV region, which is useful for its quantification.

Table 4: UV-Vis Absorption Data for Thymoquinone

| Solvent | λmax (nm) | Reference(s) |

| Methanol | 252-257 | |

| Ethanol | 257 |

Infrared (IR) Spectroscopy

The IR spectrum of Thymoquinone reveals key functional groups present in its structure.

Table 5: Key IR Absorption Bands of Thymoquinone

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3040 | Vinylic C-H stretching | |

| ~2967 | Aliphatic C-H stretching | |

| 1700-1600 | C=O stretching (carbonyl) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Thymoquinone and provides insights into its fragmentation pattern.

Table 6: Mass Spectrometry Data for Thymoquinone

| m/z | Interpretation | Reference(s) |

| 164 | [M]⁺ (Molecular Ion) | |

| 149 | [M-CH₃]⁺ | |

| 136 | [M-C₂H₄]⁺ or [M-CO]⁺ | |

| 121 | [M-C₃H₇]⁺ | |

| 93 | ||

| 77 | ||

| 68 | ||

| 53 | ||

| 39 |

Crystal Structure

X-ray diffraction studies have determined that Thymoquinone crystallizes in a triclinic system with the space group P-1. The crystal structure reveals a planar quinone ring. The molecules in the crystal lattice are held together by van der Waals forces.

Table 7: Crystal Structure Data for Thymoquinone

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 6.73728(8) | |

| b (Å) | 6.91560(8) | |

| c (Å) | 10.4988(2) | |

| α (°) | 88.864(2) | |

| β (°) | 82.449(1) | |

| γ (°) | 77.0299(9) | |

| Volume (ų) | 472.52(1) | |

| Z | 2 |

Experimental Protocols

Extraction and Purification of Thymoquinone from Nigella sativa Seeds

A common method for the extraction and purification of Thymoquinone involves a two-step liquid-liquid extraction followed by preparative High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Maceration: Powdered Nigella sativa seeds are macerated with methyl tert-butyl ether (MTBE).

-

Liquid-Liquid Extraction: The resulting extract is then subjected to liquid-liquid extraction with methanol to remove a significant portion of impurities.

-

Preparative HPLC: Further purification is achieved using preparative HPLC with a C18 column. The mobile phase typically consists of a gradient of methanol and water containing 0.1% trifluoroacetic acid (TFA).

-

Purity Analysis: The purity of the collected TQ fractions is confirmed by analytical HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).

Other reported extraction methods include percolation and ultrasonic-assisted extraction, with solvents such as hexane and methanol.

Analytical HPLC Method for Quantification of Thymoquinone

Instrumentation:

-

HPLC system with a UV detector.

-

C18 column (e.g., XSelect CSH C18, 3 mm × 150 mm, 3.5 µm).

Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and water (60:40, v/v), isocratic.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 40 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 2 µL.

Sample Preparation:

-

A stock solution of Thymoquinone (e.g., 1.0 mg/mL) is prepared in HPLC-grade methanol.

-

Calibration standards are prepared by serial dilution of the stock solution in the mobile phase.

-

Samples are filtered through a 0.22 µm membrane filter before injection.

Spectroscopic Analysis Protocols

4.3.1. UV-Vis Spectroscopy

-

Preparation of Standard Solution: A stock solution of Thymoquinone (e.g., 1000 µg/mL) is prepared by accurately weighing the compound and dissolving it in methanol.

-

Preparation of Working Solution: The stock solution is diluted with methanol to a working concentration (e.g., 10 µg/mL).

-

Spectral Scanning: The working solution is scanned in a UV-Vis spectrophotometer from 200-400 nm against a methanol blank to determine the λmax.

4.3.2. NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, 5-25 mg of Thymoquinone is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). For ¹³C NMR, 50-100 mg is typically required.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.

-

Data Acquisition: Spectra are acquired on a high-field NMR spectrometer.

4.3.3. IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of Thymoquinone is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer for analysis.

Modulation of Signaling Pathways

Thymoquinone exerts its biological effects by modulating a multitude of intracellular signaling pathways that are critical in the pathogenesis of various diseases, particularly cancer.

NF-κB Pathway

Thymoquinone is a potent inhibitor of the NF-κB signaling pathway. It has been shown to suppress the activation of NF-κB induced by various carcinogens and inflammatory stimuli. This inhibition occurs through the suppression of IκBα kinase (IKK) activation, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation, cell survival, and proliferation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thymoquinone has been demonstrated to inhibit this pathway. It can reduce the phosphorylation of Akt and mTOR, leading to downstream effects such as the inhibition of protein synthesis and cell cycle progression. By targeting this pathway, Thymoquinone can induce apoptosis and inhibit the proliferation of cancer cells.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. The effect of Thymoquinone on the MAPK pathway can be context-dependent. In some cancer cells, TQ has been shown to induce apoptosis by activating the JNK and p38 pathways, while in other contexts, it can inhibit the ERK pathway, which is often associated with cell proliferation and survival.

JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Thymoquinone has been reported to inhibit the JAK/STAT pathway, particularly by suppressing the phosphorylation of STAT3. This inhibition leads to the downregulation of STAT3 target genes, such as those encoding anti-apoptotic proteins and cell cycle regulators, thereby contributing to the anti-cancer effects of TQ.

Conclusion

This technical guide provides a consolidated and in-depth overview of the chemical properties, structure, and biological activities of Thymoquinone. The presented data, including comprehensive spectroscopic and crystallographic information, alongside detailed experimental protocols, serves as a critical resource for the scientific community. The elucidation of its interactions with key signaling pathways, such as NF-κB, PI3K/Akt, MAPK, and JAK/STAT, underscores its potential as a lead compound in drug discovery and development. Further research into its pharmacokinetics, bioavailability, and safety profile is warranted to translate the promising preclinical findings into clinical applications.

References

Thymoquinone: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymoquinone (TQ), the primary bioactive compound derived from the seeds of Nigella sativa, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which TQ exerts its therapeutic effects. We detail its role in the activation of the Nrf2 antioxidant response element pathway and its inhibitory effects on key inflammatory signaling cascades, including NF-κB, MAPKs, JAK/STAT, and the NLRP3 inflammasome. This document synthesizes quantitative data from multiple studies, presents detailed experimental methodologies for key assays, and provides visual representations of the core signaling pathways to support further research and drug development efforts.

Introduction

Thymoquinone (2-isopropyl-5-methyl-1,4-benzoquinone) is a natural phytochemical that has been extensively studied for a wide range of pharmacological activities.[1] Its profound antioxidant and anti-inflammatory capabilities make it a promising candidate for the development of novel therapeutics for various chronic diseases underpinned by oxidative stress and inflammation.[1][2] This guide focuses on the core molecular mechanisms TQ employs to modulate cellular responses to oxidative and inflammatory stimuli.

Antioxidant Pathways: Nrf2/ARE Signaling

The primary mechanism by which thymoquinone bolsters the cellular antioxidant defense system is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. TQ, an electrophilic compound, is believed to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[3] Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription. This leads to an increased expression of a suite of protective enzymes that neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[4]

Upregulation of Antioxidant Enzymes

TQ treatment has been shown to significantly increase the activity of several key antioxidant enzymes:

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

-

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing cellular damage.

-

Glutathione Peroxidase (GPx): GPx enzymes catalyze the reduction of hydrogen peroxide and lipid hydroperoxides by reduced glutathione.

-

Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1): These are two prominent Nrf2 target genes that play a crucial role in cytoprotection against oxidative stress.

Diagram: Thymoquinone's Activation of the Nrf2/ARE Pathway

Caption: Thymoquinone promotes Nrf2 translocation to the nucleus and antioxidant gene expression.

Quantitative Data: Effect on Antioxidant Enzymes

| Parameter | Model System | Treatment | Result | Reference |

| SOD Activity | Benzo(a)pyrene-induced rats | 50 mg/kg TQ | Increased from 34.3 to 58.5 U/mg protein | |

| STZ-induced diabetic rats | TQ | Increased from 34.3 to 45.8 U/mg protein | ||

| Catalase (CAT) Activity | Benzo(a)pyrene-induced rats | 50 mg/kg TQ | Increased from 21.2 to 30.5 U/mg protein | |

| STZ-induced diabetic rats | TQ | Increased from 19.2 to 25.6 U/mg protein | ||

| GPx Activity | Benzo(a)pyrene-induced rats | 50 mg/kg TQ | Increased from 42.4 to 72.8 U/mg protein |

Anti-inflammatory Pathways

Thymoquinone exerts its anti-inflammatory effects by intervening in multiple, critical signaling pathways that regulate the inflammatory response.

Inhibition of Nuclear Factor-κB (NF-κB) Signaling

The NF-κB pathway is a cornerstone of inflammatory processes, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. TQ has been shown to potently inhibit this pathway. It acts by preventing the activation of IκB kinase (IKK), which in turn blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50) in the cytoplasm. By preventing IκBα degradation, TQ effectively halts the nuclear translocation of the p65 subunit, thereby blocking the transcription of NF-κB target genes.

Diagram: Thymoquinone's Inhibition of the NF-κB Pathway

Caption: Thymoquinone blocks NF-κB activation by inhibiting IKK and p65 translocation.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial signaling molecules that regulate inflammation. TQ has been demonstrated to attenuate the phosphorylation of p38, JNK, and ERK in various inflammatory models, thereby reducing the production of pro-inflammatory cytokines.

Diagram: Thymoquinone's Modulation of MAPK Signaling

Caption: Thymoquinone inhibits the phosphorylation of key MAPK proteins (p38, JNK, ERK).

Inhibition of JAK/STAT and NLRP3 Inflammasome Pathways

Further demonstrating its broad anti-inflammatory profile, TQ has been shown to interfere with other significant inflammatory pathways:

-

JAK/STAT Pathway: TQ can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is critical for cytokine signaling. It has been observed to reduce the phosphorylation of JAK2, STAT3, and STAT5.

-

NLRP3 Inflammasome: TQ can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that, when activated, leads to the cleavage of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.

Quantitative Data: Effect on Pro-inflammatory Cytokines

| Cytokine | Model System | Treatment | Result | Reference |

| TNF-α | LPS-stimulated RA synovial fibroblasts | 5 µM TQ | Significant reduction in TNF-α-induced inflammation | |

| In vivo rat model | 10 mg/kg TQ (gavage) | Effective in reducing TNF-α expression | ||

| IL-6 | LPS-stimulated BV-2 microglia | 10 µM TQ | Attenuated LPS-induced IL-6 release | |

| LPS/IFNγ-activated BV-2 microglia | 12.5 µM TQ | 83% reduction in IL-6 expression | ||

| IL-1β | In vivo rat model | TQ | Reduced expression of IL-1β |

Detailed Experimental Protocols

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., 35,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of Thymoquinone or vehicle control for the desired duration (e.g., 24 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Cytokine Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution) for 1-2 hours.

-

Sample Incubation: Add standards and samples (cell culture supernatants from TQ-treated and control cells) to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color will develop in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Reading: Measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.

Protein Expression and Phosphorylation (Western Blot)

Western blotting is used to detect specific proteins (e.g., p-p65, Nrf2, IκBα) in cell lysates.

-

Protein Extraction: Lyse TQ-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Nrf2/ARE Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the ability of Nrf2 to activate gene transcription via the ARE.

-

Cell Transfection: Co-transfect cells (e.g., HepG2) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with Thymoquinone or a known Nrf2 activator (positive control).

-

Incubation: Incubate for 16-24 hours to allow for Nrf2 activation and luciferase expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the ARE-driven firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2 transcriptional activity.

NF-κB DNA Binding Activity (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) detects the binding of proteins, such as NF-κB, to specific DNA sequences.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with an inflammatory stimulus in the presence or absence of Thymoquinone.

-

Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive isotope (³²P) or a non-radioactive tag (e.g., biotin, infrared dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer. This allows NF-κB to bind to the DNA probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free, unbound probe on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the bands by autoradiography (for ³²P) or by detecting the non-radioactive tag. A "shifted" band indicates the formation of the NF-κB-DNA complex, and a reduction in this band in TQ-treated samples indicates inhibition of DNA binding.

Conclusion

Thymoquinone demonstrates a multi-pronged approach to combating oxidative stress and inflammation. It enhances the body's endogenous antioxidant defenses through robust activation of the Nrf2/ARE pathway and simultaneously suppresses key pro-inflammatory signaling cascades, including NF-κB, MAPKs, JAK/STAT, and the NLRP3 inflammasome. The comprehensive data and methodologies presented in this guide underscore the significant therapeutic potential of thymoquinone and provide a solid foundation for professionals in the fields of research and drug development to further explore its clinical applications.

References

A Technical Guide to Early Research on Thymoquinone for Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone (TQ), the principal bioactive constituent of Nigella sativa (black seed), has emerged as a promising neuroprotective agent in preclinical studies. Its potent antioxidant and anti-inflammatory properties have drawn significant attention in the context of neurodegenerative diseases, which are often characterized by oxidative stress and chronic inflammation. This technical guide provides an in-depth overview of the early research on TQ's therapeutic potential for Alzheimer's disease, Parkinson's disease, and Huntington's disease. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing key quantitative findings, experimental methodologies, and the molecular pathways through which TQ exerts its effects.

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies investigating the efficacy of Thymoquinone in various models of neurodegenerative diseases.

Table 1: Effects of Thymoquinone in Alzheimer's Disease Models

| Model | Organism/Cell Line | TQ Dosage/Concentration | Key Findings | Reference |

| Aβ₁₋₄₂-induced | Rat | 10 mg/kg/day (i.p.) for 4 weeks | Decreased number of Aβ plaques from 34±3.00 to 12.2±1.32 in the hippocampus. | [1] |

| Aluminum chloride (AlCl₃)-induced | Rat | 10 mg/kg/day (oral) for 4 weeks | Significantly decreased serum malondialdehyde (MDA), amyloid-beta (Aβ), and tau protein levels, while increasing glutathione peroxidase (GPX) and acetylcholine levels. | [2] |

| Scopolamine-induced | Mice | Not specified | Ameliorated cognitive deficits and significantly decreased the deposition of amyloid beta (Aβ). | [3] |

| Aβ₁₋₄₂-infused | Rat | Not specified | Ameliorated impaired memory performance. | [4] |

Table 2: Effects of Thymoquinone in Parkinson's Disease Models

| Model | Organism/Cell Line | TQ Dosage/Concentration | Key Findings | Reference |

| Rotenone-induced | Rat | 7.5 and 15 mg/kg/day (p.o.) | Significantly prevented rotenone-induced motor defects and changes in Parkin, Drp1, dopamine, and tyrosine hydroxylase (TH) levels. | [5] |

| 6-Hydroxydopamine (6-OHDA)-induced | Rat | 10 mg/kg (p.o.) | Significantly decreased apomorphine-induced rotations and attenuated the loss of substantia nigra pars compacta (SNC) neurons. | |

| MPTP-induced | Mice | Not specified | Reduced the depletion of TH+ dopaminergic neurons in the SNc. | |

| Rotenone-induced | Mice | 15 mg/kg (concurrently with rotenone) | Significantly increased midbrain dopamine levels and improved locomotor activity. | |

| MPP⁺-induced | SH-SY5Y cells | Not specified | Significantly reduced MPP⁺-mediated cell death and apoptosis. |

Table 3: Effects of Thymoquinone in Huntington's Disease Models

| Model | Organism/Cell Line | TQ Dosage/Concentration | Key Findings | Reference |

| 3-Nitropropionic acid (3-NP)-induced | Rat | 10 and 20 mg/kg b.w. of TQ-loaded solid lipid nanoparticles (TQ-SLNs) | Showed a significant (P < 0.01) improvement in ATPases function and ameliorated motor abnormalities. |

Detailed Experimental Protocols

This section outlines the methodologies employed in key preclinical studies to evaluate the neuroprotective effects of Thymoquinone.

Alzheimer's Disease Models

-

Amyloid-Beta (Aβ)-Induced Model:

-

Animal Model: Male Wistar rats.

-

Induction of Disease: Hippocampal injection of Aβ₁₋₄₂.

-

Thymoquinone Administration: Intraperitoneal (i.p.) injections of 5 and 10 mg/kg TQ daily for 4 weeks.

-

Behavioral Assessment: Passive avoidance test to evaluate learning and memory.

-

Biochemical and Histopathological Analysis: Thioflavin-S and Hematoxylin and Eosin (H&E) staining to confirm Aβ plaque formation and assess pyramidal cell viability in the hippocampal CA1 region.

-

-

Aluminum Chloride (AlCl₃)-Induced Model:

-

Animal Model: Adult male Sprague Dawley albino rats.

-

Induction of Disease: Oral administration of AlCl₃ (17 mg/kg/day) for 4 weeks.

-

Thymoquinone Administration: Concomitant oral administration of TQ (10 mg/kg/day) with AlCl₃ for 4 weeks.

-

Behavioral Assessment: Y-maze spontaneous alternation test to assess spatial working memory.

-

Biochemical Analysis: Serum levels of malondialdehyde (MDA) and glutathione peroxidase (GPX) were measured. Brain homogenates were analyzed for Aβ, tau protein, and acetylcholine content.

-

Histopathological Analysis: Light microscopic examination of the hippocampus.

-

Parkinson's Disease Models

-

Rotenone-Induced Model:

-

Animal Model: Male Wistar rats.

-

Induction of Disease: Subcutaneous injection of rotenone.

-

Thymoquinone Administration: Pre-treatment with TQ (7.5 and 15 mg/kg/day, p.o.) one hour prior to rotenone injection.

-

Behavioral Assessment: Rotarod, rearing, and bar tests to assess motor function. Open field test, beam walking test, and hanging wire test.

-

Biochemical Analysis: High-performance liquid chromatography (HPLC) to measure dopamine levels in the substantia nigra (SN) and striatum (ST). Western blot analysis to determine the protein content of Parkin and Drp1. Enzyme-linked immunosorbent assay (ELISA) to quantify midbrain dopamine levels.

-

Immunohistochemical Analysis: To identify tyrosine hydroxylase (TH) positive cells.

-

-

6-Hydroxydopamine (6-OHDA)-Induced Model:

-

Animal Model: Male Wistar rats.

-

Induction of Disease: Unilateral intrastriatal injection of 6-OHDA.

-

Thymoquinone Administration: Daily oral pretreatment with TQ at doses of 5 and/or 10 mg/kg three times at an interval of 24 hours.

-

Behavioral Assessment: Apomorphine-induced rotational behavior.

-

Biochemical Analysis: Measurement of midbrain MDA levels.

-

Histopathological Analysis: Assessment of neuronal loss in the substantia nigra pars compacta (SNC).

-

Huntington's Disease Model

-

3-Nitropropionic Acid (3-NP)-Induced Model:

-

Animal Model: Male Wistar rats.

-

Induction of Disease: Administration of 3-NP for 14 days.

-

Thymoquinone Administration: Treatment with 10 and 20 mg/kg b.w. of TQ-loaded solid lipid nanoparticles (TQ-SLNs) and 40 and 80 mg/kg b.w. of TQ suspension.

-

Biochemical Analysis: Measurement of ATPases function.

-

Immunohistochemical and Western Blot Analysis: Assessment of glial fibrillary acidic protein (GFAP) overexpression, pro-inflammatory cytokines, and p-p65 NFκB nuclear translocation.

-

Signaling Pathways and Mechanisms of Action

Thymoquinone's neuroprotective effects are attributed to its ability to modulate key signaling pathways involved in oxidative stress and inflammation.

Nrf2/ARE Pathway: Combating Oxidative Stress

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. TQ has been shown to activate this pathway, leading to the transcription of various antioxidant and cytoprotective genes.

-

Mechanism: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or electrophiles, including TQ, can induce a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE in the promoter region of its target genes.

-

Downstream Effects: This activation leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which collectively enhance the cellular antioxidant capacity and protect neurons from oxidative damage.

PI3K/Akt/NF-κB Pathway: Attenuating Neuroinflammation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of inflammation. Chronic activation of this pathway in the brain contributes to neuroinflammation, a hallmark of many neurodegenerative diseases. TQ has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

-

Mechanism: Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta, can activate Toll-like receptors (TLRs), leading to the activation of the PI3K/Akt pathway. Activated Akt can then phosphorylate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation targets IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus.

-

TQ's Role: TQ has been reported to inhibit the phosphorylation of Akt, thereby preventing the subsequent steps leading to NF-κB activation. By blocking the nuclear translocation of NF-κB, TQ suppresses the transcription of pro-inflammatory genes.

-

Downstream Effects: Inhibition of the PI3K/Akt/NF-κB pathway by TQ results in a significant reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This anti-inflammatory action helps to protect neurons from inflammatory damage.

Experimental Workflow Overview

The general workflow for preclinical evaluation of Thymoquinone in neurodegenerative disease models typically involves several key stages, from disease induction to behavioral and molecular analysis.

Conclusion

Early preclinical research provides a strong rationale for the continued investigation of Thymoquinone as a potential therapeutic agent for neurodegenerative diseases. Its multifaceted mechanism of action, primarily targeting oxidative stress and neuroinflammation through the modulation of the Nrf2/ARE and PI3K/Akt/NF-κB signaling pathways, makes it an attractive candidate for diseases with complex pathologies. The quantitative data from various animal models of Alzheimer's, Parkinson's, and Huntington's diseases consistently demonstrate its neuroprotective effects.

However, it is crucial to acknowledge that these are early-stage findings. Future research should focus on more chronic and transgenic animal models that more closely mimic the progressive nature of human neurodegenerative diseases. Furthermore, studies on the bioavailability of TQ in the central nervous system, its long-term safety profile, and the identification of optimal therapeutic windows are essential before considering clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the development of novel therapies for these devastating disorders.

References

- 1. Thymoquinone recovers learning function in a rat model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RETRACTED: The Potential Neuroprotective Effect of Thymoquinone on Scopolamine-Induced In Vivo Alzheimer's Disease-like Condition: Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

In Vitro Evidence for Thymoquinone's Anticancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymoquinone (TQ), the principal bioactive constituent of the volatile oil of Nigella sativa seeds, has emerged as a promising candidate in cancer therapy. A growing body of in vitro research highlights its potent cytotoxic, pro-apoptotic, and anti-proliferative effects across a wide spectrum of cancer cell lines. This technical guide provides an in-depth overview of the in vitro evidence supporting the anticancer activities of Thymoquinone, with a focus on its molecular mechanisms, relevant signaling pathways, and detailed experimental methodologies. The quantitative data from various studies are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of TQ's multifaceted anticancer properties.

Data Presentation: Quantitative Effects of Thymoquinone on Cancer Cells

The efficacy of Thymoquinone varies across different cancer cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values, the extent of apoptosis induction, and the impact on cell cycle progression and reactive oxygen species (ROS) generation.

Table 1: IC50 Values of Thymoquinone in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (hours) | Citation |

| Breast Cancer | MDA-MB-468 | ≤1.5 | Not Specified | [1] |

| Breast Cancer | T-47D | ≤1.5 | Not Specified | [1] |

| Breast Cancer | MCF-7 | ~12 | Not Specified | [1] |

| Breast Cancer | MDA-MB-231 | 27.39 | 24 | [2][3] |

| Breast Cancer | MDA-MB-468 | 25.37 | 24 | |

| Breast Cancer | MCF-7 | 25 | Not Specified | |

| Breast Cancer | MCF-7 | 31.2 µg/ml | Not Specified | |

| Colon Cancer | HCT-116 | ~12 | Not Specified | |

| Colon Cancer | HT-29 | ~27 | Not Specified | |

| Colon Cancer | HT29 | 8 µg/ml | 72 | |

| Leukemia | K562 | Not specified, but showed dose-dependent cytotoxicity from 5-100 µM | 24, 48, 72 | |

| Leukemia | CEMSS | 5 µg/ml | 72 | |

| Leukemia | HL60 | 3 µg/ml | 72 | |

| Lung Cancer | A549 | ~19 | Not Specified | |

| Lung Cancer | H1650 | 26.59 | 48 | |

| Lung Cancer | A549 | 40 | Not Specified | |

| Lung Cancer | H1299 | 27.96 | Not Specified | |

| Lung Cancer | A549 | 54.43 | Not Specified | |

| Ovarian Cancer | Caov-3 | 6.0 µg/mL | Not Specified | |

| Pancreatic Cancer | MIAPaCa-2 | ~12 | Not Specified | |

| Prostate Cancer | LnCaP | Showed dose-dependent survival reduction | 24, 48 | |

| Renal Cancer | ACHN | Significant apoptosis at 20 µg/mL | 48 |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by Thymoquinone

| Cancer Cell Line | TQ Concentration (µM) | Effect | Percentage of Apoptotic Cells / Cell Cycle Arrest | Citation |

| LnCaP (Prostate) | 50 | Early Apoptosis (48h) | 76% | |

| SASVO3 (Oral) | Not Specified | Apoptosis | 4.16% to 63.96% | |

| HL60 (Leukemia) | 3 | G0/G1 Phase Arrest (72h) | 53% | |

| HL60 (Leukemia) | 3 | S Phase Arrest (72h) | 37% | |

| HL60 (Leukemia) | Not Specified | Apoptosis (72h) | 97% | |

| MCF-7 (Breast) | 25 | Late Apoptosis (24h) | 24% | |

| MCF-7 (Breast) | 100 | Late Apoptosis (24h) | 82.3% | |

| MCF-7 (Breast) | 25 | S Phase Arrest (72h) | Significant arrest noted | |

| MCF-7 (Breast) | 50 | G2 Phase Arrest | Arrest noted at all time points | |

| MDA-MB-468 (Breast) | 20 | S Phase Arrest | 34.7% | |

| MDA-MB-231 (Breast) | 20 | S Phase Arrest | 30.67% |

Table 3: Thymoquinone-Induced Generation of Reactive Oxygen Species (ROS)

| Cancer Cell Line | TQ Concentration (µM) | Fold Increase in ROS | Time (hours) | Citation |

| MDA-MB-468 (Breast) | 1 | ~1.2 | 6 | |

| MDA-MB-468 (Breast) | 5 | ~2.0 | 6 | |

| MDA-MB-468 (Breast) | 10 | ≥4.0 | 6 | |

| T-47D (Breast) | 1 | ~1.2 | 6 | |

| T-47D (Breast) | 5 | ~2.0 | 6 | |

| T-47D (Breast) | 10 | ≥4.0 | 6 | |

| H1650 (Lung) | 26.59 | Decrease in Total Oxidant Status | Not Specified |

Core Signaling Pathways Modulated by Thymoquinone

Thymoquinone exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis.

ROS-Mediated Apoptosis

Thymoquinone is known to induce oxidative stress in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). This elevation in ROS can trigger the intrinsic apoptotic pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in cancer. Thymoquinone has been shown to inhibit this pathway, leading to reduced cancer cell growth.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. Thymoquinone has been demonstrated to suppress NF-κB activation.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Thymoquinone has been shown to inhibit the activation of STAT3.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline representative protocols for key in vitro assays used to evaluate the anticancer effects of Thymoquinone.

General Experimental Workflow

A typical workflow for assessing the in vitro anticancer effects of Thymoquinone involves a series of assays to determine its impact on cell viability, apoptosis, and the underlying molecular mechanisms.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Thymoquinone (TQ) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Thymoquinone Treatment: Prepare serial dilutions of TQ in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the TQ dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest TQ concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot a dose-response curve to determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Principle: In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with TQ for the desired time. For adherent cells, use a gentle cell detachment solution.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of Thymoquinone on the expression and activation of proteins in key signaling pathways.

Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-STAT3, STAT3, Akt, p-Akt, NF-κB p65, Bcl-2, Bax, Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration.

-

SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The in vitro evidence strongly supports the potential of Thymoquinone as an anticancer agent. Its ability to induce apoptosis, inhibit proliferation, and modulate key oncogenic signaling pathways in a variety of cancer cell lines is well-documented. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the quantitative effects of TQ, visualizing its mechanisms of action, and detailing the experimental protocols necessary for further investigation. Future in vitro studies should continue to explore the synergistic effects of Thymoquinone with conventional chemotherapeutic agents and further elucidate the intricate molecular networks it influences to pave the way for its potential clinical application.

References

Literature review of Thymoquinone therapeutic potential

An In-depth Technical Guide on the Therapeutic Potential of Thymoquinone

Introduction

Thymoquinone (TQ), chemically known as 2-isopropyl-5-methyl-1,4-benzoquinone, is the primary bioactive constituent isolated from the volatile oil of Nigella sativa L. (black cumin) seeds.[1][2][3] A member of the Ranunculaceae family, Nigella sativa has been used for centuries in traditional medicine across the Middle East and Asia to treat a wide array of ailments, including asthma, hypertension, diabetes, and inflammation.[2][4] Modern scientific investigation has focused on TQ as the source of many of these therapeutic effects, revealing a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the current literature on the therapeutic potential of Thymoquinone, focusing on its molecular mechanisms, preclinical and clinical evidence, and future prospects in drug development. We will delve into its anticancer, anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and metabolic regulatory effects, presenting quantitative data, experimental methodologies, and detailed signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Pharmacokinetics and Toxicology

The clinical application of Thymoquinone is influenced by its pharmacokinetic profile, which is characterized by high hydrophobicity, leading to poor aqueous solubility and limited bioavailability. Following oral administration in rats, the bioavailability of TQ was estimated to be approximately 58%, with a half-life of about 276.61 minutes. Its rapid hepatic metabolism presents a significant challenge for maintaining therapeutic concentrations. To overcome these limitations, various nano-delivery systems, including liposomes, solid lipid nanoparticles, and polymeric nanoparticles, have been developed to enhance TQ's solubility, stability, and therapeutic efficacy.

Toxicological studies indicate that TQ has a relatively wide safety margin. However, its safety is dose-dependent and influenced by the route of administration.

Table 1: In Vivo Toxicological Profile of Thymoquinone

| Species | Route of Administration | Metric | Value | Reference |

| Rats | Oral | LD50 | 250–794 mg/kg | |

| Mice | Oral | LD50 | 300–2400 mg/kg | |

| Rats | Intraperitoneal | LD50 | 57.5 mg/kg | |

| Mice | Intraperitoneal | LD50 | 90.3–104.7 mg/kg | |

| Mice | Oral (Subacute) | NOAEL | 10 mg/kg/day |

LD50: Lethal Dose, 50%; NOAEL: No Observed Adverse Effect Level.

Anticancer Potential

Thymoquinone has demonstrated significant anticancer activity across a wide range of cancer types, including breast, colon, prostate, pancreatic, and lung cancers. Its multifaceted mechanism of action involves inducing apoptosis, inhibiting proliferation, arresting the cell cycle, and preventing metastasis through the modulation of numerous signaling pathways.

Molecular Mechanisms and Signaling Pathways

TQ exerts its anticancer effects by targeting key cellular processes. It has been shown to induce apoptosis by generating reactive oxygen species (ROS) in cancer cells, leading to DNA damage and the activation of mitochondrial-dependent pathways. It also down-regulates anti-apoptotic proteins like Bcl-2 and up-regulates pro-apoptotic proteins like Bax. Furthermore, TQ interferes with critical carcinogenic signaling pathways.

-

PI3K/Akt/mTOR Pathway: TQ inhibits the PI3K/Akt signaling pathway, which is crucial for the survival and proliferation of cancer cells in various cancers, including breast and colorectal cancer.

-

NF-κB Pathway: TQ suppresses the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates genes involved in inflammation, cell survival, and invasion.

-

STAT3 Pathway: In colorectal cancer, TQ has been shown to inhibit the STAT3 pathway, which is implicated in cancer progression and survival.

-

MAPK Pathway: TQ can induce apoptosis in pancreatic cancer cells by activating the JNK and p38 mitogen-activated protein kinase (MAPK) pathways.

References

- 1. Review on Molecular and Therapeutic Potential of Thymoquinone in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymoquinone: an emerging natural drug with a wide range of medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. research.edgehill.ac.uk [research.edgehill.ac.uk]

Thymoquinone's Effect on the NF-κB Signaling Pathway: A Technical Guide

Executive Summary: Thymoquinone (TQ), the primary bioactive compound derived from Nigella sativa, has garnered significant attention for its anti-inflammatory, antioxidant, and anticancer properties.[1][2] A substantial body of evidence indicates that a key mechanism underlying these effects is its potent modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a critical transcription factor that governs the expression of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[5] Its aberrant activation is a hallmark of numerous chronic diseases, including cancer and inflammatory disorders. This technical guide provides an in-depth analysis of TQ's mechanism of action on the NF-κB pathway, summarizes key quantitative data, details relevant experimental protocols, and visualizes the molecular interactions for researchers, scientists, and drug development professionals.

The NF-κB Signaling Pathway and Thymoquinone's Mechanism of Action

The canonical NF-κB pathway is typically initiated by pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α). In resting cells, NF-κB dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-mediated proteasomal degradation of IκBα. This frees NF-κB to translocate into the nucleus, bind to specific DNA sequences, and activate the transcription of a wide array of target genes.

Thymoquinone has been shown to suppress the NF-κB signaling cascade at multiple critical junctures. Evidence demonstrates that TQ inhibits TNF-α-induced NF-κB activation in a dose- and time-dependent manner. This suppression is achieved through a sequential blockade of key downstream events:

-

Inhibition of IKK Activation: TQ treatment strongly suppresses the activation of the IKK complex, which is a crucial upstream event for IκBα phosphorylation.

-

Prevention of IκBα Degradation: By inhibiting IKK, TQ prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm.

-

Blockade of p65 Phosphorylation and Nuclear Translocation: TQ effectively inhibits the phosphorylation of the p65 subunit of NF-κB and its subsequent translocation from the cytoplasm to the nucleus.

-

Direct Interference with DNA Binding: Studies using electrophoretic mobility shift assays (EMSA) have shown that TQ can directly interfere with the binding of the p65 subunit to its DNA consensus site. This inhibitory effect appears to be mediated through the modification of a critical cysteine residue (Cys38) in the p65 protein.

Downstream Effects of NF-κB Inhibition by Thymoquinone

By suppressing the NF-κB pathway, TQ down-regulates the expression of a multitude of NF-κB-regulated gene products. This action is central to its therapeutic effects, as these genes are critically involved in cell survival, proliferation, angiogenesis, and inflammation.

-

Anti-Apoptotic Proteins: TQ suppresses the expression of key anti-apoptotic proteins, including IAP1, IAP2, XIAP, Bcl-2, Bcl-xL, and survivin. This down-regulation sensitizes cancer cells to apoptosis induced by chemotherapeutic agents and TNF-α.

-

Proliferative Proteins: TQ inhibits the expression of genes that drive cell proliferation, such as cyclin D1, cyclooxygenase-2 (COX-2), and c-Myc.

-

Angiogenic and Metastatic Factors: The expression of genes involved in tumor angiogenesis and invasion, like vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9), is also down-regulated by TQ.

-

Pro-inflammatory Cytokines: TQ treatment has been shown to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 in various models. However, some studies in specific cell lines like HepG2 have reported an increase in IL-6 and IL-10, suggesting a context-dependent immunomodulatory role.

Quantitative Analysis of Thymoquinone's Efficacy

The inhibitory effects of Thymoquinone on cell viability and the NF-κB pathway have been quantified across numerous studies. The tables below summarize key findings.

Table 1: IC50 Values of Thymoquinone on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

|---|---|---|---|---|

| H1650 | Non-Small-Cell Lung | 26.59 | 48 | |

| A549 | Lung | 40 | Not Specified | |

| MCF-7 | Breast | 7.867 | Not Specified | |

| SK-BR-3 | Breast | 0.2 | 72 | |

| HCT 15 | Colon | 82.59 | Not Specified | |

| PC3 | Prostate | 55.83 | Not Specified | |

| NLF | Neuroblastoma | 5.16 - 16.3 | Not Specified |

| SGC-7901 | Gastric | ~50 | 48 | |

Table 2: Effect of Thymoquinone on NF-κB Pathway Protein Expression and Activation

| Protein/Target | Effect | TQ Concentration | Cell Line/Model | Citation |

|---|---|---|---|---|

| IKK Activation | Suppressed | 25 µM | KBM-5 | |

| IκBα Degradation | Inhibited | 25 µM | KBM-5 | |

| p65 Phosphorylation | Suppressed | 25 µM | KBM-5 | |

| p65 Nuclear Translocation | Inhibited | 25 µM | KBM-5 | |

| NF-κB DNA Binding | Inhibited | In vitro with nuclear extracts | KBM-5 | |

| Bcl-2 Expression | Down-regulated | 5 µM | KBM-5 | |

| Cyclin D1 Expression | Suppressed | 5 µM | KBM-5 | |

| COX-2 Expression | Suppressed | 5 µM | KBM-5 | |

| VEGF Expression | Down-regulated | 60 µM | COLO205 |

| c-Myc Expression | Down-regulated | 60 µM | COLO205 | |

Table 3: Effect of Thymoquinone on NF-κB-Regulated Pro-inflammatory Cytokines

| Cytokine | Effect | TQ Concentration/Dose | Cell Line/Model | Citation |

|---|---|---|---|---|

| TNF-α | Decreased | 1000 µg/ml | HepG2 | |

| IL-6 | Inhibited | 1-5 µM | RA-FLS | |

| IL-8 | Inhibited | 1-5 µM | RA-FLS | |

| IL-1β | Reduced | Not Specified | Wistar rats | |

| IL-6 (in HepG2) | Increased | 1000 µg/ml | HepG2 |

| IL-10 (in HepG2) | Increased | 1000 µg/ml | HepG2 | |

Key Experimental Protocols

Investigating the impact of Thymoquinone on the NF-κB pathway involves several key molecular biology techniques. Detailed methodologies for the most critical assays are provided below.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Seed cells (e.g., 5 x 10^5 cells/well in a 6-well plate) and allow them to adhere for 24 hours. Pre-treat cells with desired concentrations of TQ for the specified duration (e.g., 4 hours). Stimulate with an NF-κB activator (e.g., 0.1 nmol/L TNF-α) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction:

-

Whole-Cell Lysates: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Nuclear/Cytoplasmic Fractionation: Use a commercial extraction kit according to the manufacturer's instructions to separate nuclear and cytoplasmic proteins for translocation studies.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Lamin B, anti-β-actin) overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

EMSA is a technique used to assess the DNA-binding activity of transcription factors like NF-κB in nuclear extracts.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with TQ and/or an NF-κB activator using a nuclear extraction kit or established protocols.

-

Oligonucleotide Probe Labeling: Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3'). Label the double-stranded probe with a radioactive ([γ-32P]ATP) or non-radioactive (e.g., biotin, fluorescent dye) tag.

-

Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer for 20-30 minutes at room temperature. To test TQ's direct effect, the compound can be added directly to this binding reaction.

-

Competition and Supershift Assays (Optional):

-

Specificity Control: Perform a competition reaction by adding a 50-fold excess of unlabeled "cold" probe to the reaction mixture before adding the labeled probe.

-